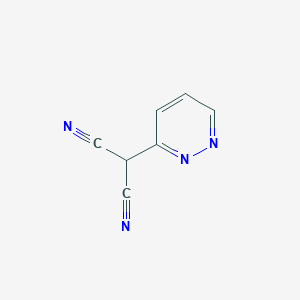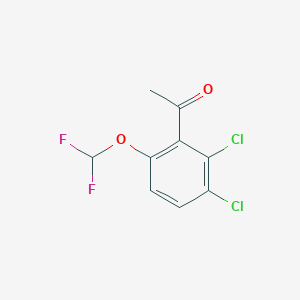![molecular formula C10H11N3O3 B1410928 [3-(2-Azidoethoxy)phenyl]acetic acid CAS No. 42058-77-5](/img/structure/B1410928.png)
[3-(2-Azidoethoxy)phenyl]acetic acid
描述
[3-(2-Azidoethoxy)phenyl]acetic acid: is a versatile chemical compound with the molecular formula C10H11N3O3 It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a phenyl ring and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Azidoethoxy)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(2-bromoethoxy)phenylacetic acid.
Azidation Reaction: The bromo group is then substituted with an azido group using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the presence of the azido group, which can be potentially explosive.
化学反应分析
Types of Reactions
Substitution Reactions: The azido group in [3-(2-Azidoethoxy)phenyl]acetic acid can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) with Palladium Catalyst (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amino Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
科学研究应用
Chemistry
Organic Synthesis: [3-(2-Azidoethoxy)phenyl]acetic acid is used as a building block in the synthesis of more complex organic molecules.
Click Chemistry: The azido group makes it a valuable reagent in click chemistry for the formation of triazoles.
Biology and Medicine
Drug Discovery: The compound is explored for its potential in developing new pharmaceuticals due to its ability to form bioactive triazole rings.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules for various biological studies.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [3-(2-Azidoethoxy)phenyl]acetic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These triazoles can then interact with various biological targets or materials, imparting specific properties or activities.
相似化合物的比较
Similar Compounds
[3-(2-Bromoethoxy)phenyl]acetic acid: The precursor in the synthesis of [3-(2-Azidoethoxy)phenyl]acetic acid.
[3-(2-Aminoethoxy)phenyl]acetic acid: The reduced form of this compound.
[3-(2-Ethoxy)phenyl]acetic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Uniqueness
The presence of the azido group in this compound makes it particularly unique and valuable for applications in click chemistry and the synthesis of triazole-containing compounds. This functional group provides a versatile handle for various chemical transformations, setting it apart from its analogs.
属性
IUPAC Name |
2-[3-(2-azidoethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-12-4-5-16-9-3-1-2-8(6-9)7-10(14)15/h1-3,6H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFYTGRJASELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN=[N+]=[N-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


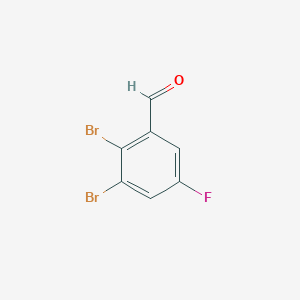
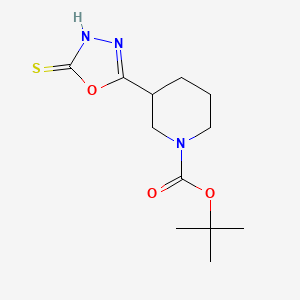
![5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1410848.png)


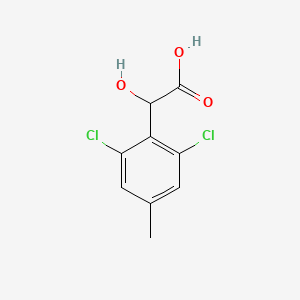
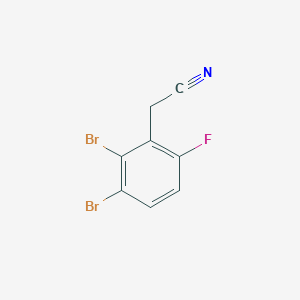
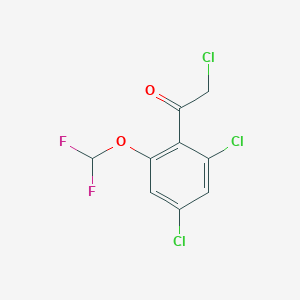
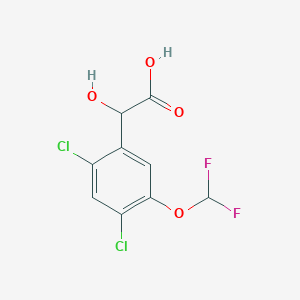
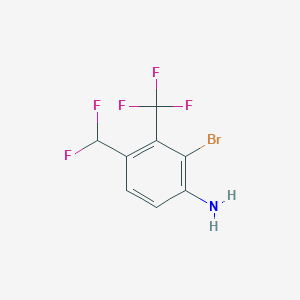
![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)
![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)
